

Unraveling the Selectivity Profile of ICI 162,846: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Core Summary

ICI 162,846 is a potent and selective histamine H2 receptor antagonist. In vivo studies have demonstrated its efficacy in inhibiting gastric acid secretion, a hallmark of H2 receptor blockade. While comprehensive in vitro quantitative data on its selectivity across a wide range of receptors is limited in publicly available literature, a key study has determined its high potency at the human H2 receptor. This guide synthesizes the available information on the selectivity profile of ICI 162,846, providing a detailed overview of its established activity and highlighting areas where further research is needed for a complete characterization.

Quantitative Data Presentation

The following table summarizes the available quantitative data for the activity of ICI 162,846.

Receptor	Species	Assay Type	Parameter	Value	Reference
Histamine H2	Human	Functional Assay	pA2	8.43	[1]

Note: A higher pA2 value indicates greater antagonist potency. A value of 8.43 signifies that ICI 162,846 is a highly potent antagonist at the human H2 receptor. Data on binding affinity (Ki)



and activity at other histamine receptor subtypes (H1, H3, H4) and off-target receptors are not readily available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the key in vivo studies that have characterized the pharmacological effects of ICI 162,846 are provided below.

Inhibition of Nocturnal Gastric Acid and Pepsin Secretion in Healthy Volunteers

This study aimed to determine the effect of oral doses of ICI 162,846 on overnight gastric secretion in healthy human subjects.

- Study Design: A placebo-controlled, single-dose, crossover study.
- Subjects: Healthy male volunteers.
- · Methodology:
 - Subjects received a single oral dose of placebo or ICI 162,846 (0.5 mg, 1.0 mg, 2.5 mg, or 5.0 mg).
 - Nocturnal gastric juice was collected continuously via a nasogastric tube for 12 hours following drug administration.
 - The volume of gastric secretion was measured.
 - Acid concentration was determined by titration with 0.1 N NaOH to a pH of 7.0.
 - Pepsin concentration was measured using a standard colorimetric assay.
 - Total acid and pepsin output were calculated.
- Results: ICI 162,846 produced a dose-dependent reduction in nocturnal gastric acid and pepsin secretion.



Prevention of Cysteamine-Induced Duodenal Ulcers in Mice

This study investigated the protective effect of ICI 162,846 in an animal model of duodenal ulceration.

- Study Design: A preclinical in vivo efficacy study.
- Animal Model: Male CFLP mice.
- · Methodology:
 - Duodenal ulcers were induced by the administration of cysteamine.
 - A treatment group received oral doses of ICI 162,846 (10 mg/kg) twice daily for five days, starting before ulcer induction.
 - A control group received a vehicle.
 - At the end of the study period, the incidence and severity of duodenal ulcers were assessed macroscopically.
 - In a separate cohort of animals, the effect of ICI 162,846 on gastric acid secretion was measured.
- Results: ICI 162,846 significantly reduced the incidence of cysteamine-induced duodenal ulcers and inhibited gastric acid production.

Mandatory Visualizations Signaling Pathway of the Histamine H2 Receptor



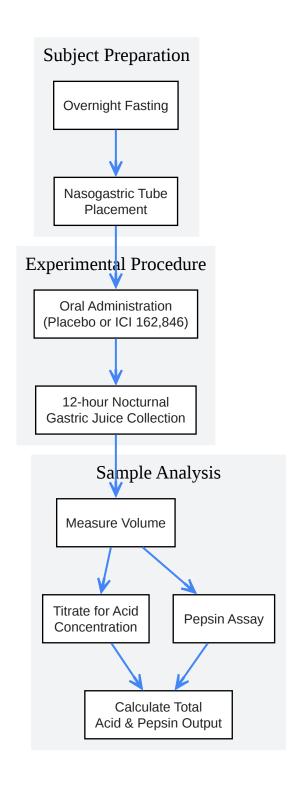


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Caption: Histamine H2 receptor signaling pathway and the antagonistic action of ICI 162,846.

Experimental Workflow for In Vivo Gastric Secretion Analysis



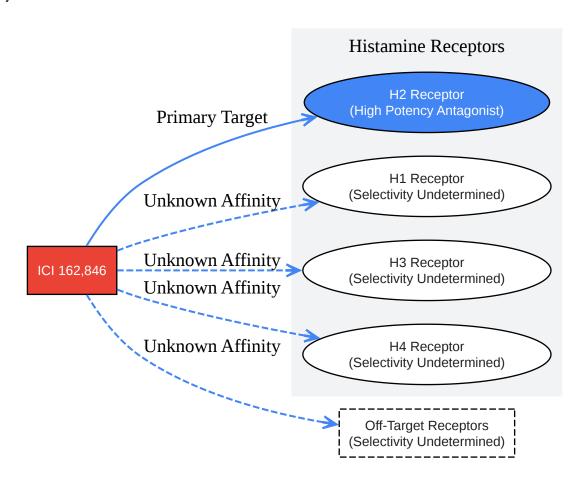


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Caption: Workflow for the in vivo analysis of gastric acid and pepsin secretion.



Logical Relationship of the Selectivity Profile of ICI 162,846



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Caption: Known and unknown aspects of the selectivity profile of ICI 162,846.

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References

 1. The Roles of Cardiovascular H2-Histamine Receptors Under Normal and Pathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]







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